Lanigerol

Description

Overview of Diterpenoid Natural Products in Chemical Biology

Diterpenoids constitute a large and structurally diverse class of natural products, characterized by their composition of four isoprene units, totaling 20 carbon atoms (C20) novapublishers.comresearchgate.net. They are derived from the C20 precursor geranylgeraniol novapublishers.com. These compounds are widely distributed in nature, found predominantly in plants, but also in fungi and marine organisms novapublishers.comresearchgate.netmdpi.com. Diterpenoids exhibit a broad spectrum of biological activities, making them significant in chemical biology and drug discovery efforts mdpi.comjmb.or.kr. Their diverse structures, which can be acyclic, monocyclic, bicyclic, tricyclic, tetracyclic, or macrocyclic, arise from complex biosynthetic pathways involving cyclization reactions and rearrangements researchgate.netjmb.or.krmdpi.com. These molecules play crucial roles in ecological interactions and possess various pharmacological properties, including antitumor, anti-inflammatory, antibacterial, antiviral, antioxidant, and antimalarial activities researchgate.netmdpi.comjmb.or.kr.

Significance of the Icetexane Diterpenoid Class

Icetexane diterpenoids are a specific family of natural products characterized by a distinctive 6-7-6 tricyclic framework nih.govresearchgate.net. This unique structural feature, along with their diverse biological activities, has made them a subject of interest for synthetic organic chemists, natural product chemists, and biological investigators nih.govresearchgate.net. Icetexanes are sourced from several species of terrestrial plants nih.govresearchgate.net. The icetexane skeleton is considered to be biogenetically related to abietane (B96969) diterpenoids, which have a [6-6-6] tricyclic framework, arising through a natural rearrangement process thieme-connect.de. Over the past four decades, more than 100 novel icetexanes have been isolated and described nih.gov. This class of compounds exhibits a range of biological activities, including antimicrobial, anti-inflammatory, trypanocidal, and anticancer properties nih.gov.

Historical Context of Lanigerol Discovery within Salvia Research

The genus Salvia, the largest in the Lamiaceae family, is a rich source of diverse diterpenoids, including both abietanes and icetexanes thieme-connect.demdpi.comphcog.com. With over 1000 species distributed globally, Salvia plants have been traditionally used for various medicinal purposes thieme-connect.dephcog.com. Research on Salvia species has revealed a wide array of diterpenoids with interesting biological activities such as cytotoxic, antiprotozoal, antioxidant, anti-inflammatory, and antibacterial effects mdpi.comphcog.com.

This compound is an icetexane diterpene that was discovered in Salvia lanigera Poir. psau.edu.sa. The isolation and identification of this compound contributed to the growing knowledge of the chemical constituents of Salvia species and the diverse structures and bioactivities of icetexane diterpenoids found within this genus psau.edu.sa. The discovery of this compound as a new antimicrobial icetexane diterpene from Salvia lanigera was reported in Planta Medica in 1995 by Sabri and Stermitz psau.edu.sa. This finding highlighted the potential of Salvia lanigera as a source of bioactive compounds and placed this compound within the context of ongoing research into the therapeutic potential of Salvia-derived natural products.

Compound Table

| Compound Name | PubChem CID |

| This compound | Not readily available in standard PubChem searches for "this compound". Needs specific identification. |

| Icetexone | 6433482 |

| Salvinorin A | 10137004 |

| Carnosic acid | 165205 |

| Abietic acid | 10570 |

| Ferruginol | 102504 |

| (+)-Carnosic acid | 165205 |

| 19-deoxyicetexone | Not readily available in standard PubChem searches. Needs specific identification. |

| 19-deoxyisoicetexone | Not readily available in standard PubChem searches. Needs specific identification. |

| Salviasperanol | Not readily available in standard PubChem searches. Needs specific identification. |

| (+)-komaroviquinone | Not readily available in standard PubChem searches. Needs specific identification. |

| Salviadenone A | Not readily available in standard PubChem searches. Needs specific identification. |

| Barbatusol | 119046 |

| Rosmaridiphenol | Not readily available in standard PubChem searches. Needs specific identification. |

| Pisiferin | 102990 |

| Przewalskin E | Not readily available in standard PubChem searches. Needs specific identification. |

| Anastomosin | Not readily available in standard PubChem searches. Needs specific identification. |

| 6,7-dihydro-7α-acetoxy icetexone | Not readily available in standard PubChem searches. Needs specific identification. |

| Royleanone | 102505 |

| 6,7-dehydroroyleanone | Not readily available in standard PubChem searches. Needs specific identification. |

| Orthosiphonol | Not readily available in standard PubChem searches. Needs specific identification. |

| Horminone | 102506 |

| 7α-acetylhorminone | Not readily available in standard PubChem searches. Needs specific identification. |

| Taxoquinone | 102507 |

| 8,9-epoxy-7-oxoroyleanone | Not readily available in standard PubChem searches. Needs specific identification. |

| 7-oxoroyleanone | Not readily available in standard PubChem searches. Needs specific identification. |

| Isocarnesol | Not readily available in standard PubChem searches. Needs specific identification. |

| Sanigerone | Not readily available in standard PubChem searches. Needs specific identification. |

| Rutin | 5280805 |

| Quercetin 3-O-rutinoside | 5280805 |

| 12-hydroxysapriparaquinone | Not readily available in standard PubChem searches. Needs specific identification. |

| 3,12-dihydroxy-sapriparaquinone-1-ene | Not readily available in standard PubChem searches. Needs specific identification. |

| 2-hydroxy saprorthoquinone | Not readily available in standard PubChem searches. Needs specific identification. |

| Limbinol | Not readily available in standard PubChem searches. Needs specific identification. |

| Salvilimbinol | Not readily available in standard PubChem searches. Needs specific identification. |

| 4-dehydrosalvilimbinol | Not readily available in standard PubChem searches. Needs specific identification. |

Interactive Data Tables (Example based on search results - requires specific data points not fully detailed for this compound itself in the provided snippets):

While the search results provide information on the biological activities of other icetexanes and diterpenoids from Salvia species, specific quantitative data (like IC50 values) for this compound itself were not explicitly detailed in the provided snippets. The snippets mention this compound having antimicrobial activity nih.gov, and Sanigerone (another diterpene from S. lanigera) showing antimicrobial activity against specific bacteria and fungi researchgate.net.

To create interactive data tables strictly about this compound, specific quantitative research findings focused solely on this compound would be necessary. As this data is not present in the provided search results, a data table specifically for this compound's research findings cannot be generated based on the current information.

However, if data on this compound's activity were available, a table might look like this (example structure):

| Biological Activity | Assay Method | This compound Concentration | Result/Value | Notes |

| Antimicrobial | [Specific assay, e.g., MIC] | [Concentration unit] | [Value] | [Details about organism tested] |

| [Another activity] | [Assay Method] | [Concentration unit] | [Value] | [Notes] |

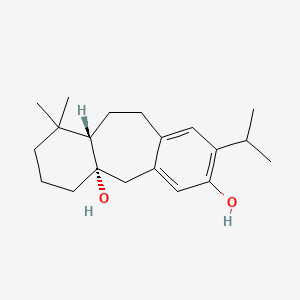

Structure

2D Structure

3D Structure

Properties

CAS No. |

99152-14-4 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(1S,11S)-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,5-diol |

InChI |

InChI=1S/C20H30O2/c1-13(2)16-10-14-6-7-18-19(3,4)8-5-9-20(18,22)12-15(14)11-17(16)21/h10-11,13,18,21-22H,5-9,12H2,1-4H3/t18-,20-/m0/s1 |

InChI Key |

UZNOTFOFROXACM-ICSRJNTNSA-N |

SMILES |

CC(C)C1=C(C=C2CC3(CCCC(C3CCC2=C1)(C)C)O)O |

Isomeric SMILES |

CC(C)C1=C(C=C2C[C@]3(CCCC([C@@H]3CCC2=C1)(C)C)O)O |

Canonical SMILES |

CC(C)C1=C(C=C2CC3(CCCC(C3CCC2=C1)(C)C)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

10,12-dihydroxy-9(10-20)-abeo-8,11,13-abietatriene lanigerol |

Origin of Product |

United States |

Natural Occurrence and Isolation of Lanigerol

Botanical Source: Salvia lanigera Poir.

The sole natural source from which Lanigerol has been isolated is the plant Salvia lanigera Poir., a member of the Lamiaceae family. This small herbaceous perennial is also known by the common name Libyan wild clary. The plant is distinguished by its soft, pale gray-green appearance and is covered in short, erect hairs, which is alluded to in its specific epithet lanigera, meaning "wool-bearing" or "fleecy". When brushed, the plant emits a pungent odor.

Specific Plant Part for Isolation

Scientific studies have pinpointed the specific part of the Salvia lanigera plant where this compound is found. The compound is isolated from the roots of the plant. Research focused on the chemical constituents of Salvia lanigera has led to the identification of this compound, along with other diterpenoids and orthoquinones, specifically within the root extracts.

Geographical Distribution of Source Plant

Salvia lanigera is native to a specific arid and semi-arid belt stretching from North Africa to Western Asia. Its natural habitat includes low-altitude deserts where it thrives in sandy loam and chalky sandstone soils. The geographical distribution of this plant species is detailed in the table below.

| Region/Country | Specific Locations |

| North Africa | Northern Egypt nih.gov, Algeria |

| Eastern Mediterranean (Levant) | Cyprus, Israel, Jordan, Lebanon, Syria |

| Western Asia | Arabia, South of Turkey, West Iran nih.gov |

Methodologies for Natural Product Isolation

The isolation of this compound from its natural source involves a multi-step process common in phytochemistry, beginning with extraction followed by purification using chromatographic techniques. While the seminal paper identifying this compound does not provide exhaustive experimental details, the procedures can be inferred from studies on other compounds isolated from the roots of Salvia lanigera.

Extraction Techniques

The initial step in isolating this compound involves extracting the chemical constituents from the dried and powdered roots of Salvia lanigera. Based on phytochemical studies of this plant, two primary solvent extraction methods are indicated.

One established method involves the use of a non-polar solvent. Specifically, air-dried powdered roots have been extracted with light petroleum using a Soxhlet apparatus. This continuous extraction method is efficient for compounds soluble in non-polar solvents.

Another approach documented for the roots of Salvia lanigera is extraction with a solvent of intermediate polarity, such as chloroform nih.gov. This process would yield a chloroform extract containing a mixture of compounds, from which this compound would then be separated.

| Extraction Method | Solvent | Apparatus | Plant Material |

| Continuous Extraction | Light Petroleum | Soxhlet | Air-dried, powdered roots |

| Maceration/Percolation | Chloroform | Standard glassware | Powdered roots |

Chromatographic Separation Strategies

Following extraction, the crude extract, which contains a complex mixture of phytochemicals, must undergo further separation to isolate the pure compound this compound. This is achieved through various chromatographic techniques that separate molecules based on their physical and chemical properties, such as polarity and size. For diterpenoids like this compound, a combination of chromatographic methods is typically employed.

While the precise sequence for this compound is not detailed in accessible literature, the general strategy for separating diterpenes from Salvia root extracts involves column chromatography as a primary purification step. This technique uses a solid stationary phase, like silica (B1680970) gel, packed into a column. The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. Compounds separate based on their differential affinity for the stationary and mobile phases.

Further purification is often achieved using High-Performance Liquid Chromatography (HPLC), a technique that provides higher resolution and is used to isolate compounds to a high degree of purity. Given the complexity of natural extracts, multiple chromatographic steps are standard practice to obtain a pure compound like this compound.

Structural Elucidation of Lanigerol

Spectroscopic Techniques for Structure Determination

Spectroscopic methods play a crucial role in the identification and structural analysis of natural products like lanigerol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, is fundamental in determining the connectivity of atoms and the arrangement of functional groups within the this compound molecule. Analysis of chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra provides information about the different proton environments. ¹³C NMR spectroscopy reveals the carbon skeleton and the presence of different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons, and those involved in double bonds or bearing oxygen atoms). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing proton-proton and proton-carbon correlations, allowing for the mapping of the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide insights into the spatial proximity of protons, which is vital for determining the relative stereochemistry.

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. Electron Ionization Mass Spectrometry (EI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are techniques used to generate ions from the compound and measure their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound, while fragmentation patterns can provide structural information by indicating the presence of specific substructures. For instance, the mass spectrum of a compound with a molecular formula of C₂₀H₂₈O₄ showed a molecular peak ion at m/z 332, consistent with the deduced formula.

Advanced Spectroscopic Methods in Icetexane Elucidation

Beyond standard NMR and MS, advanced spectroscopic methods can be applied in the elucidation of complex diterpenoids like icetexanes. Techniques such as Electronic Circular Dichroism (ECD) can be used for determining absolute configurations. X-ray diffraction analysis of single crystals can provide unambiguous determination of both the planar structure and the absolute stereochemistry when suitable crystals are obtained.

Elucidation of the Icetexane Skeletal Framework

This compound possesses an icetexane skeletal framework, which is a tricyclic diterpene structure. The core structure was determined through comprehensive analysis of 1D and 2D NMR data, which allowed researchers to connect the individual carbon and hydrogen atoms and build the molecular skeleton. The icetexane skeleton is described as a 6-7-6 tricyclic system. This compound is specifically described as a 10,12-dihydroxy-9(10->20)-abeo-8,11,13-abietatriene. The "abeo" designation indicates a rearrangement of the abietane (B96969) skeleton, from which icetexanes are biogenetically related.

Stereochemical Assignments and Absolute Configuration Analysis

Determining the stereochemistry, including relative and absolute configurations, is a critical part of structural elucidation. While specific details on the stereochemical assignments for this compound itself are not extensively detailed in the provided snippets, the general approaches used for icetexanes and similar diterpenoids involve analysis of NOESY correlations in NMR spectra to determine the relative orientation of groups in space. For compounds that can be crystallized, X-ray diffraction is a powerful method for unambiguously determining absolute configuration. Other techniques mentioned for absolute configuration determination in related studies include ECD calculations. The R and S nomenclature, based on the Cahn-Ingold-Prelog priority rules, is commonly used to describe the absolute configuration of chiral centers.

Biosynthetic Pathways of Lanigerol

Proposed Biosynthetic Route to the Icetexane Skeleton

The icetexane skeleton bears the formal name 9(10→20)-abeo-abietane, which indicates its proposed origin from a rearrangement of the abietane (B96969) skeleton. nih.govrsc.org This hypothesis is supported by the fact that icetexane natural products are frequently found in plant species that also produce abietane diterpenoids. nih.govrsc.org

A general biosynthetic pathway from abietanes to icetexanes has been proposed. nih.gov This route is thought to begin with an enzymatic protonation-dehydration at C(20) of an abietane precursor, yielding an intermediate primary cation. nih.gov This cation then undergoes a Wagner-Meerwein rearrangement, which leads to the formation of the central seven-membered ring characteristic of the icetexane structure. nih.gov Trapping of the resulting carbocation intermediate by water can then generate compounds like demethylsalvicanol. nih.gov Alternatively, the C(20) activated abietane intermediate could arise from enzymatic hydride abstraction from the C(20) methyl group of an abietane. nih.gov Experimental evidence, including abiotic transformations in the laboratory, has further corroborated the hypothesis of a cationic ring expansion from an abietane to the icetexane skeleton. uzh.chsci-hub.stthieme-connect.deresearchgate.net

Enzymatic Steps and Precursors in Diterpene Biosynthesis

Diterpenoid biosynthesis is initiated by diterpene synthases (diTPSs). oup.com These enzymes catalyze the cyclization and/or rearrangement of GGPP to form various hydrocarbon backbone structures, which serve as precursors for specific diterpenoid families. oup.com In angiosperms, the biosynthesis of bicyclic labdane-type diterpenes, which are structurally related to the precursors of icetexanes, often requires the consecutive activity of two monofunctional diTPSs: a class II and a class I enzyme. nih.gov

A class II diTPS typically catalyzes the protonation-dependent cyclization of GGPP to form a bicyclic diphosphate (B83284) intermediate. nih.gov This intermediate is then acted upon by a class I diTPS, which catalyzes ionization of the diphosphate ester, leading to the formation of the diterpene product. nih.govresearchgate.net For example, in Salvia sclarea, a class II diTPS produces labda-13-en-8-ol diphosphate and (9S,10S)-copalyl diphosphate from GGPP, and a class I diTPS then converts these intermediates into sclareol (B1681606) and manool, respectively. nih.gov

While specific enzymatic steps directly leading to lanigerol have not been fully elucidated, the general pathway for icetexane biosynthesis involves the rearrangement of an abietane precursor, a process likely mediated by enzymatic activity. nih.govuzh.ch Further modifications, such as hydroxylation, are often catalyzed by cytochrome P450 mono-oxygenases (CYPs) and other oxygenases like Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs), which play crucial roles in decorating diterpene skeletons and increasing their structural complexity and biological activity. frontiersin.orgacs.org

Genetic Basis of this compound Biosynthesis

The biosynthesis of specialized metabolites like diterpenoids is controlled by the expression of genes encoding the relevant biosynthetic enzymes, including diTPSs and modifying enzymes like CYPs and 2OGDs. oup.comfrontiersin.orgnih.gov Studies in Salvia species, such as Salvia miltiorrhiza and Salvia apiana, have identified numerous genes involved in diterpenoid biosynthesis through transcriptomic and metabolomic profiling. oup.comnih.govfrontiersin.org

In S. miltiorrhiza, for instance, copalyl diphosphate synthases (CPSs) and kaurene synthase-like cyclases (KSLs) are key enzymes initiating tanshinone (abietane diterpenoid) biosynthesis from GGPP. oup.comnih.gov Different CPS enzymes have been found to be involved in distinct diterpenoid pathways within the plant. oup.com The physical clustering of TPS and CYP genes in the genome is frequently associated with consecutive enzymatic actions in terpenoid biosynthesis. nih.gov While genes specifically responsible for this compound biosynthesis have not been definitively identified, it is expected that a similar genetic basis involving diTPSs and oxidative enzymes underlies its production in Salvia lanigera. Research in other Salvia species provides a framework for understanding the genetic components likely involved in icetexane biosynthesis. oup.comacs.orgfrontiersin.orgnih.govoup.combiorxiv.orgmdpi.com

Chemo-taxonomic Relevance within Salvia Species

The diversity of secondary metabolites, including diterpenoids like this compound, plays a significant role in the chemotaxonomy of the genus Salvia. scielo.bracademicjournals.orgpsu.edu Different Salvia species are known to produce distinct profiles of terpenoids, which can be used as chemical markers for classification and understanding phylogenetic relationships. frontiersin.orgscielo.bracademicjournals.orgpsu.edu

The presence of specific diterpene skeletons, such as abietanes and icetexanes, can vary among Salvia species or lineages. researchgate.netfrontiersin.org For example, Salvia apiana is noted for producing abietane-type diterpenoids in its aerial parts, a characteristic that distinguishes it from other American Salvia species that primarily produce clerodane derivatives. frontiersin.org The co-occurrence of abietanes and icetexanes in many Salvia species supports the proposed biosynthetic link between these two classes of diterpenoids and their relevance in the chemotaxonomy of the genus. nih.govresearchgate.netrsc.orgthieme-connect.de Analyzing the diterpenoid profiles, alongside genetic and morphological data, contributes to a more comprehensive understanding of the taxonomic relationships within Salvia. scielo.bracademicjournals.orgpsu.edu

Biological Activities and Mechanistic Investigations

Antimicrobial Activity Profile

Lanigerol has demonstrated activity as an antibacterial agent. Its antimicrobial properties were noted upon its initial isolation.

Efficacy Against Gram-Positive Bacteria

Research indicates that this compound is effective against Gram-positive bacteria. Studies have shown activity against specific Gram-positive strains, including Bacillus subtilis and Micrococcus luteus. The minimum inhibitory concentration (MIC) of this compound against Gram-positive bacteria has been reported as 1 mg/ml.

The following table summarizes the reported efficacy of this compound against Gram-positive bacteria:

| Bacterial Species | Activity | MIC (mg/ml) | Source |

| Gram-positive bacteria | Active | 1 | |

| Bacillus subtilis | Active | Not specified | |

| Micrococcus luteus | Active | Not specified |

The differential susceptibility between Gram-positive and Gram-negative bacteria to antimicrobial agents is often linked to the structural differences in their cell envelopes, particularly the presence of an outer membrane in Gram-negative species.

Comparative Activity with Other Icetexanes

Icetexanes are a diverse group of diterpenoids known for a variety of biological activities, including antimicrobial effects. While this compound exhibits antimicrobial activity against Gram-positive bacteria, other icetexanes have also shown such properties. For example, salviasperanol, another icetexane, has demonstrated activity against several Gram-positive bacteria, including B. subtilis, E. faecalis, MRSA, and VRE. Brussonol, an icetexane derivative, has been studied for its antiplasmodial activity. Direct comparative analyses of the antimicrobial spectrum and potency of this compound against a wide range of bacteria alongside other specific antimicrobial icetexanes are not extensively detailed in the provided information. However, the context of icetexanes as a source of compounds with antimicrobial potential is evident.

Molecular Mechanisms of Action

Investigations into the molecular mechanisms by which this compound exerts its biological effects are ongoing. While comprehensive details on the specific molecular targets and cellular pathway perturbations of this compound are limited in the provided search results, insights can be drawn from studies on other antimicrobial compounds and diterpenoids.

Identification of Putative Molecular Targets

The specific molecular targets of this compound have not been explicitly identified in the provided literature. However, antimicrobial compounds can target various essential components and processes in bacteria, such as the cell wall, cell membrane, enzymes, and genetic material. For instance, the cell membrane is considered a major site of action for some plant flavonoids against Gram-positive bacteria. Diterpenoids, including those with the icetexane skeleton, are known to interact with biological molecules, leading to diverse activities. Further research, potentially employing techniques such as target identification assays and molecular docking studies, would be necessary to elucidate the precise molecular targets of this compound in bacterial cells.

Cellular Pathway Perturbations

Information specifically detailing how this compound perturbs cellular pathways in target organisms is not available in the provided snippets. However, the biological activity of compounds often results from their ability to interfere with critical cellular processes and signaling pathways. For antimicrobial agents, these perturbations can involve disrupting cell membrane function, inhibiting metabolic enzymes, interfering with protein synthesis, or damaging genetic material. Studies on other bioactive natural products have explored their effects on various cellular pathways to understand their mechanisms of action. Future research on this compound could investigate its impact on essential bacterial pathways to gain a deeper understanding of its antimicrobial mechanism.

Preclinical In Vitro and Ex Vivo Biological Studies

Preclinical studies, including in vitro and ex vivo approaches, are essential for evaluating the biological activity and potential therapeutic utility of a compound prior to human trials. In vitro studies, typically conducted using cell cultures or isolated enzymes, provide initial data on a compound's effects at the cellular or molecular level. Ex vivo studies utilize living tissues or organs maintained outside the body, offering a more complex biological environment than in vitro models.

The antimicrobial activity of this compound has been demonstrated through in vitro studies, specifically its efficacy against Gram-positive bacteria with a reported MIC. These in vitro findings represent a key aspect of the preclinical evaluation of this compound, providing evidence of its biological activity. While the provided search results confirm the existence of in vitro studies for this compound's antimicrobial effects, detailed information regarding other types of preclinical in vitro or ex vivo studies, such as those assessing cytotoxicity against a broader range of cell lines, anti-inflammatory properties, or effects on specific biological pathways, was not extensively found. Preclinical research on other natural products and diterpenoids often includes a wider array of in vitro and in vivo assessments to build a comprehensive biological profile. Further preclinical studies, potentially including ex vivo models to evaluate tissue-level effects or more complex in vitro systems, could provide valuable insights into this compound's biological activities and potential therapeutic applications.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 99152-14-4 (Listed as a synonym for Pisiferanol) |

| Salviasperanol | Not Available |

| (+)-Komaroviquinone | Not Available |

| Salviadenone A | Not Available |

| Icetexone | Not Available |

| Brussonol | Not Available |

| Ferruginol | Not Available |

| Aethiopinone | Not Available |

| Salvipisone | Not Available |

| 1-Oxoaethiopinone | Not Available |

| Clinopodiolide D | Not Available |

| Carnosic acid | Not Available |

| Carnosol | Not Available |

| Demethylsalvicanol | Not Available |

| 14-Deoxycoleon U | Not Available |

| Demethylcryptojaponol | Not Available |

| Landiolol | 114905 |

| L-arginine hydrochloride | 517302 |

| Fosmidomycin | Not Available |

| Artesunate | Not Available |

| Ectoin | Not Available |

| Astaxanthin | Not Available |

| THDA | Not Available |

Note: While a direct PubChem CID for "this compound" was not immediately found in the initial search, one result lists "this compound" as a synonym for Pisiferanol with CAS# 99152-14-4. This CAS number is associated with a PubChem entry, but the primary name listed is Pisiferanol. The PubChem CID for Pisiferanol (and thus potentially this compound, based on the synonymy) needs to be confirmed. The PubChem entry for Landiolol (CID 114905) was found, but it is a distinct compound. L-arginine hydrochloride has CID 517302.

Upon further search, the InChIKey for this compound (UZNOTFOFROXACM-ICSRJNTNSA-N) provided in the ChEBI database entry matches the InChIKey listed for Pisiferanol with CAS# 99152-14-4. This strongly suggests that this compound and Pisiferanol refer to the same compound, and its PubChem CID is associated with that CAS number. A search for CAS# 99152-14-4 on PubChem leads to CID 101409589.

Enzyme Inhibition Assays

Research into the enzyme inhibitory activities of this compound is limited based on the available information. However, studies on other natural compounds, including diterpenoids from Salvia species, have demonstrated various enzyme inhibitory potentials, such as inhibition of enzymes involved in diabetes (α-amylase and α-glucosidase) and neurodegenerative disorders (tyrosinase, acetylcholinesterase, and butyrylcholinesterase). nih.gov While these studies highlight the potential for diterpenoids to act as enzyme inhibitors, specific data on this compound's activity in enzyme inhibition assays is not prominently featured in the search results. Enzyme inhibition assays are standard methods to evaluate how a compound affects the activity of specific enzymes, often providing insights into potential therapeutic mechanisms researchgate.netamericanpeptidesociety.orgdls.com. These assays typically involve measuring reaction rates in the presence and absence of the inhibitor and can determine parameters like IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) dls.comcreative-bioarray.comgiffordbioscience.com.

Receptor Binding Studies

Structure-Activity Relationship (SAR) Studies of this compound Analogs

While comprehensive structure-activity relationship (SAR) studies specifically on this compound analogs are not extensively detailed in the provided search snippets, the broader context of research on diterpenoids from Salvia species offers some insights into how structural variations can influence biological activity. SAR studies aim to correlate chemical structure with biological activity to understand which parts of a molecule are responsible for its effects and to guide the design of more potent or selective compounds nih.govwm.edursc.orgrsc.org.

This compound is an icetexane diterpene ebi.ac.uknih.govresearchgate.net. Other diterpenoids from Salvia species, such as abietane (B96969) diterpenoids, have been investigated for their biological activities, including antimicrobial and cytotoxic effects researchgate.netphcog.com. Studies on abietane diterpenoids have indicated that the presence and position of functional groups, such as hydroxyl and carbonyl groups, can significantly impact activity phcog.com. For instance, an oxygenated carbon at position C7 and a carbonyl group at C7 were found to be important for the cytotoxic activity of certain abietane diterpenoids phcog.com.

Although direct SAR data for this compound analogs is not presented, the research on related diterpenes suggests that modifications to the core icetexane structure, particularly alterations to hydroxyl groups or the introduction of carbonyl functionalities, could potentially influence its antimicrobial activity or reveal new biological properties. Future SAR studies on this compound analogs would likely involve synthesizing derivatives with specific structural modifications and evaluating their biological activities through assays such as those for enzyme inhibition or receptor binding.

Ecological Roles and Biological Function in Natural Systems

Role of Lanigerol in Plant-Environment Interactions

Plant secondary metabolites are organic compounds that are not directly involved in the primary processes of growth, development, or reproduction but are crucial for a plant's interaction with its environment plantaedb.comnih.gov. These interactions can be both antagonistic, such as defense against herbivores and pathogens, and mutualistic, like attracting pollinators or beneficial microbes nih.gov. This compound, being a secondary metabolite isolated from Salvia lanigera, is implicated in these plant-environment interactions. Its presence in the roots suggests a potential role in mediating interactions within the rhizosphere, the area of soil directly influenced by root secretions and associated soil microorganisms.

Defensive Mechanisms in Salvia lanigera

Research has demonstrated that this compound possesses biological activity, specifically exhibiting antibacterial properties nih.govplantaedb.com. This activity is particularly noted against Gram-positive bacteria nih.govplantaedb.com. The isolation of this compound from the roots of Salvia lanigera and its observed antibacterial effects strongly indicate that this compound functions as a defensive mechanism for the plant nih.govplantaedb.com. By inhibiting the growth of certain bacteria, this compound likely helps protect the roots of Salvia lanigera from potential bacterial pathogens in the soil environment.

Studies have reported the minimum inhibitory concentration (MIC) of this compound against Gram-positive bacteria. For instance, this compound showed activity with a MIC of 1 mg/ml against Gram-positive bacteria. nih.govplantaedb.com. Specific Gram-positive bacteria against which this compound has shown activity include Bacillus subtilis and Mycobacterium luteus.

The following table summarizes the antibacterial activity of this compound against specific Gram-positive bacteria:

| Compound | Source | Bacterial Species | Activity Type | MIC (mg/ml) | Citation |

| This compound | Salvia lanigera | Gram-positive bacteria | Antibacterial | 1 | nih.govplantaedb.com |

| This compound | Salvia lanigera | Bacillus subtilis | Antibacterial | Not specified | |

| This compound | Salvia lanigera | Mycobacterium luteus | Antibacterial | Not specified |

Broader Ecological Significance of Plant Secondary Metabolites

Plant secondary metabolites, including diterpenoids like this compound, are vital for the ecological success of plant species. They mediate a wide array of ecological interactions that contribute to plant survival and adaptation nih.gov. These compounds can act as deterrents to herbivores, toxins to pathogens, or inhibitors of the growth of competing plants (allelopathy) nih.gov. Furthermore, secondary metabolites can play a role in attracting beneficial organisms, such as pollinators for reproduction or symbiotic microbes in the soil that aid in nutrient uptake nih.gov.

The diversity of secondary metabolites produced by plants reflects their evolutionary responses to various environmental pressures and biotic interactions. In the genus Salvia, a wide variety of secondary metabolites, particularly terpenoids and flavonoids, have been identified, contributing to the genus's ecological adaptability and traditional uses. The antimicrobial properties observed in many Salvia diterpenoids, including this compound, highlight their significance in plant defense against microbial threats in natural ecosystems. Understanding the ecological roles of these compounds provides insights into the complex dynamics of plant communities and the intricate relationships between plants and other organisms in their environment.

Advanced Analytical Methods for Lanigerol Research

Chromatographic Techniques for Separation and Purification

The isolation of Lanigerol from complex plant matrices, such as the roots of Salvia lanigera, primarily employs chromatographic methods to separate it from other co-occurring compounds. Column chromatography (CC) is a fundamental technique utilized in the initial stages of purification. Studies on Salvia species have successfully used silica (B1680970) gel column chromatography for the isolation of diterpenoids, including this compound wikidata.orgnih.gov. This method separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase.

Further purification of fractions obtained from column chromatography can be achieved using preparative thin-layer chromatography (PTLC). This technique, also commonly performed on silica gel, allows for the separation of closely related compounds and the isolation of pure substances in sufficient quantities for structural analysis nih.gov. The choice of solvent systems for both CC and PTLC is crucial and is optimized based on the polarity of this compound and the other components in the extract.

Quantitative Analysis of this compound in Biological Matrices and Plant Extracts

While specific details on the quantitative analysis of this compound in biological matrices were not available in the reviewed literature, the quantitative analysis of diterpenoids in plant extracts is commonly performed using gas chromatography-mass spectrometry (GC-MS) researchgate.netmdpi.com. This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of individual compounds within a complex mixture. Although the direct application to this compound was not explicitly detailed in the provided snippets concerning quantitative analysis in biological samples, GC-MS is a relevant method for the analysis of volatile or semi-volatile diterpenoids in plant extracts, and similar approaches would likely be applicable for the quantitative determination of this compound content in its source plant material.

Application of Advanced Spectroscopic Techniques for Complex Mixture Analysis

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. Comprehensive analysis using various spectroscopic techniques provides detailed information about the compound's molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structure determination of natural products like this compound. Studies on this compound and other diterpenoids from Salvia species have extensively utilized both one-dimensional (1D) and two-dimensional (2D) NMR experiments wikidata.orgnih.govdata.gov.

Key NMR techniques applied include:

¹H NMR: Provides information on the number, type, and environment of hydrogen atoms.

¹³C NMR: Reveals the carbon skeleton and the environment of carbon atoms.

Correlation Spectroscopy (COSY): Identifies coupled protons, indicating connectivity through bonds.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons separated by two or three bonds, aiding in the assignment of quaternary carbons and the elucidation of the carbon framework.

Heteronuclear Single Quantum Coherence (HSQC) or ¹H-¹³C COSY: Establishes one-bond correlations between protons and carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about spatial proximity between protons, assisting in determining the relative stereochemistry.

Mass spectrometry (MS) is another critical technique used in conjunction with chromatography for the analysis of this compound. Electron Ionization Mass Spectrometry (EI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been employed in the structural elucidation of this compound wikidata.org. MS provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce structural features.

Ultraviolet (UV) spectroscopy can also be a valuable tool for the analysis of diterpenoids, particularly those containing chromophores such as conjugated double bonds or carbonyl groups data.gov. While specific UV data for this compound was not detailed in the provided information, UV spectroscopy can be used to detect the presence of such functionalities and can be coupled with chromatographic methods (e.g., HPLC-UV) for detection and quantitative analysis.

Q & A

Q. How can molecular docking studies improve this compound’s target prediction accuracy?

- Methodological Answer : Use ensemble docking against multiple protein conformations (e.g., from MD simulations). Validate poses with MM/GBSA binding energy calculations. Cross-reference results with pharmacophore models and experimental mutagenesis data. Apply consensus scoring across multiple software (AutoDock, Glide, MOE) to reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.